N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine
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Overview
Description
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminopyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base like sodium hydride.
Aminoethylation: The aminoethyl side chain is introduced by reacting the intermediate product with 2-bromoethylamine hydrobromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-alkylated derivatives of the compound.
Scientific Research Applications
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular pathways by interacting with receptors and altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog without the cyclopropyl and aminoethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrimidine ring.
2,4-Diaminopyrimidine: Lacks the cyclopropyl and aminoethyl groups.
Uniqueness
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is unique due to the presence of both the cyclopropyl group and the aminoethyl side chain, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H15N5 |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5/c10-4-6-12-9-11-5-3-8(14-9)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14) |
InChI Key |
WOLGCZKEYQNHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
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